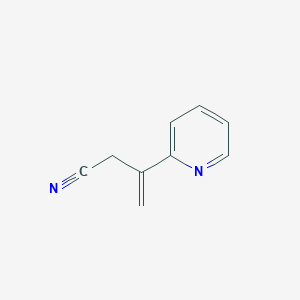

3-Pyridin-2-ylbut-3-enenitrile

Description

3-Pyridin-2-ylbut-3-enenitrile is an unsaturated nitrile derivative featuring a pyridine ring substituted at the 2-position and conjugated with a but-3-enenitrile moiety. The nitrile group and pyridine ring confer unique electronic properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science. Synthetically, routes analogous to 3-Ethoxy-2-(2-pyridinyl)propenonitrile () could be adapted, substituting ethoxy precursors with allylic nitriles .

Properties

IUPAC Name |

3-pyridin-2-ylbut-3-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-8(5-6-10)9-4-2-3-7-11-9/h2-4,7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPLKNSUPDZKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC#N)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-2-ylbut-3-enenitrile typically involves the reaction of pyridine derivatives with appropriate nitrile-containing precursors. One common method includes the use of α-bromoketones and 2-aminopyridine under specific reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide, under mild and metal-free conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridin-2-ylbut-3-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.

Scientific Research Applications

3-Pyridin-2-ylbut-3-enenitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.

Industry: It can be utilized in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Pyridin-2-ylbut-3-enenitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Ethoxy-2-(2-pyridinyl)propenonitrile ()

- Structure and Functional Groups : Contains a pyridin-2-yl group, ethoxy substituent, and nitrile.

- Synthesis : Reacts 2-pyridinylacetonitrile with triethyl orthoformate and ZnCl₂ at 100–120°C, yielding a crude product used without purification .

- Spectroscopy : IR shows nitrile absorption (~2200 cm⁻¹), while NMR confirms ethoxy and pyridine proton environments.

2-(Pyridin-3-yl)acetic Acid ()

- Structure and Functional Groups : Pyridin-3-yl group with a carboxylic acid.

- Safety Profile : Requires precautions for skin/eye contact and inhalation; toxic fumes may form during combustion .

- Key Differences : The carboxylic acid group enhances water solubility compared to the nitrile in the target compound. Pyridine substitution at the 3-position (vs. 2-position) may reduce conjugation with the nitrile, affecting electronic properties.

3-Acetylpyridine ()

- Structure and Functional Groups : Pyridin-3-yl group with a ketone.

- Physical Properties : Molecular weight 121.14 g/mol, Log Kow 0.35, moderate water solubility (1.2 g/L at 25°C) .

- Key Differences : The ketone group increases polarity compared to nitriles, influencing partition coefficients and bioavailability.

Ethyl 2-(Piperidin-4-yl)acetate ()

- Structure and Functional Groups : Piperidine ring with an ester group.

- Synthesis : Uses cesium carbonate and coupling reagents under mild conditions (e.g., 25°C in dichloromethane) .

- Key Differences : The saturated piperidine ring lacks the aromaticity and conjugation of pyridine, reducing electronic delocalization. The ester group offers hydrolytic instability compared to nitriles.

Data Tables

Table 1: Structural and Functional Group Comparison

| Compound | Molecular Formula | Functional Groups | Pyridine Position |

|---|---|---|---|

| 3-Pyridin-2-ylbut-3-enenitrile | C₉H₈N₂ | Nitrile, alkene, pyridine | 2 |

| 3-Ethoxy-2-(2-pyridinyl)propenonitrile | C₁₀H₁₀N₂O | Nitrile, ethoxy, pyridine | 2 |

| 2-(Pyridin-3-yl)acetic Acid | C₇H₇NO₂ | Carboxylic acid, pyridine | 3 |

| 3-Acetylpyridine | C₇H₇NO | Ketone, pyridine | 3 |

| Ethyl 2-(Piperidin-4-yl)acetate | C₉H₁₇NO₂ | Ester, piperidine | N/A |

Research Findings and Implications

- Reactivity: The nitrile group in this compound may undergo nucleophilic additions or cyclization reactions, similar to 3-Ethoxy-2-(2-pyridinyl)propenonitrile .

- Applications : The conjugation between pyridine and nitrile could enhance electronic properties for use in ligands or catalysts, contrasting with 3-Acetylpyridine’s role in flavorants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.